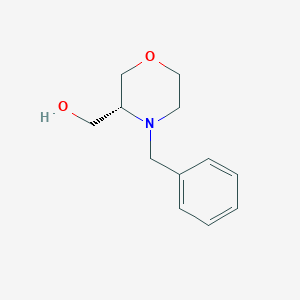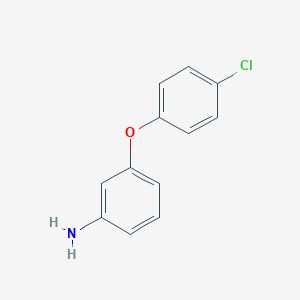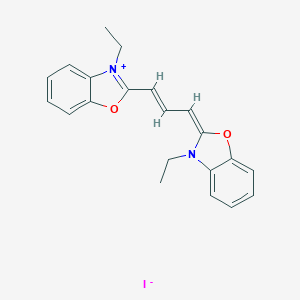
3,3'-二乙基氧羰基菁碘化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C3-oxacyanine is a cyanine dye with the molecular formula C21H21IN2O2. It is known for its application in fluorescence imaging and staining in biomedical research. This compound has a unique structure that allows it to be used in studying various cellular processes and interactions, making it a valuable tool in the research of diseases such as cancer, neurodegenerative disorders, and infectious diseases .
科学研究应用
C3-oxacyanine is widely used in scientific research due to its unique properties. Some of its applications include:
Fluorescence Imaging: Used to visualize cellular processes and interactions in real-time.
Staining: Employed in staining biological specimens for microscopic analysis.
Disease Research: Utilized in studying diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Biological Studies: Applied in the investigation of cellular mechanisms and pathways
作用机制
Target of Action
3,3’-Diethyloxacarbocyanine iodide, also known as DiOC, is primarily used as a microviscosity probe . Its main targets are micelles and microemulsions . It is also employed to stain mitochondria and endoplasmic reticulum in animal and plant cells .
Mode of Action
DiOC is a cyanine-based dye . It interacts with its targets by adhering to the micelle-water interface due to its positive charge . In the context of cellular structures, it is used in the photosensitization of mitochondria and endoplasmic reticulum .
Result of Action
As a microviscosity probe, DiOC allows for the measurement of membrane potentials in bacteria . When the membrane potential increases, the dye molecules accumulate on the membrane surface, changing their optical properties and emitting red fluorescence . This can be used to calculate changes in membrane voltage. In addition, it can be used for staining spermatozoa for flow cytometric measurement and viability assay .
Action Environment
It’s worth noting that the dye’s solubility in dmso suggests that the solvent environment could potentially impact its performance.
生化分析
Biochemical Properties
3,3’-Diethyloxacarbocyanine iodide is known to be a microviscosity probe for micelles and microemulsions . It interacts with enzymes, proteins, and other biomolecules, particularly in the context of photosensitization of mitochondria and endoplasmic reticulum in animal and plant cells .
Cellular Effects
The effects of 3,3’-Diethyloxacarbocyanine iodide on cells are significant. It is used in the imaging of carbon nanotubes (CNTs) using fluorescence microscopy . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 3,3’-Diethyloxacarbocyanine iodide exerts its effects through binding interactions with biomolecules and potential enzyme inhibition or activation . Changes in gene expression may also occur as a result of its interactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C3-oxacyanine typically involves the reaction of 3-ethyl-1,3-benzoxazol-2(3H)-yl units with appropriate reagents to form the desired dye. One common method involves the use of N,N’-dioctadecyl-oxacyanine perchlorate, which is synthesized by reacting the appropriate benzoxazole derivatives under controlled conditions .
Industrial Production Methods
Industrial production of C3-oxacyanine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the careful selection of solvents, catalysts, and reaction temperatures to achieve the desired product efficiently .
化学反应分析
Types of Reactions
C3-oxacyanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of C3-oxacyanine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of C3-oxacyanine, while substitution reactions may yield various substituted cyanine dyes .
相似化合物的比较
C3-oxacyanine is part of the cyanine dye family, which includes other compounds such as:
- C3-thiacarbocyanine
- C5-oxacyanine
- C3-thiacarbocyanine iodide
Compared to these similar compounds, C3-oxacyanine is unique due to its specific structure, which provides distinct fluorescence properties and makes it particularly useful in certain biomedical applications .
属性
CAS 编号 |
905-96-4 |
|---|---|
分子式 |
C21H22IN2O2+ |
分子量 |
461.3 g/mol |
IUPAC 名称 |
(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide |
InChI |
InChI=1S/C21H21N2O2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1; |
InChI 键 |
FIZZUEJIOKEFFZ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-] |
手性 SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CC.I |
规范 SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC.I |
Key on ui other cas no. |
905-96-4 |
Pictograms |
Irritant |
相关CAS编号 |
37069-75-3 (Parent) |
同义词 |
3 3'-DIETHYLOXACARBOCYANINE IODIDE 98; 3-ethyl-2-[3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl]benzoxazolium iodide; 3,3'-DIETHYLOXACARBOCYANINE IODIDE, FOR FLUORESCENCE; 3 3'-DIETHYLOXACARBOCYANINE IODIDE 98%; 3,3''-Diethyl-2,2''-oxacarbocyan |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



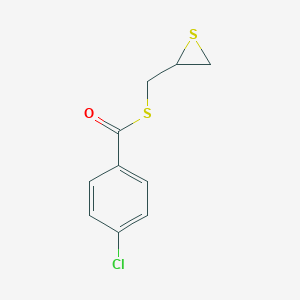
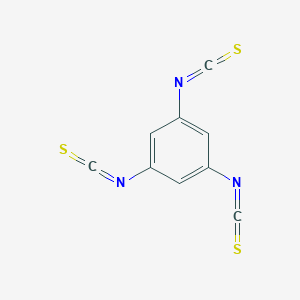
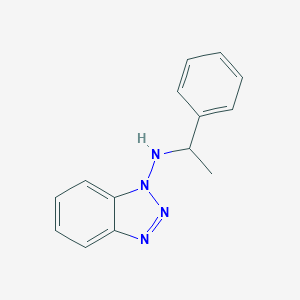
![6-Methyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B24838.png)
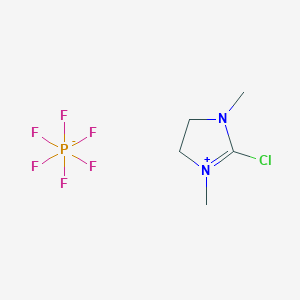
![(3S,5R,8aS)-(+)-Hexahydro-3-phenyl-5H-oxazolo[3,2-a]pyridine-5-carbonitrile](/img/structure/B24846.png)
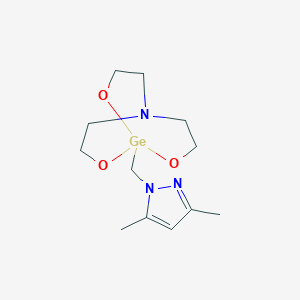
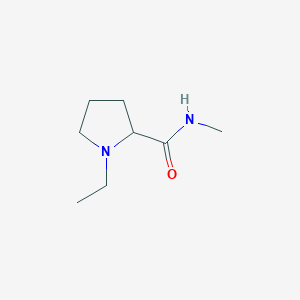
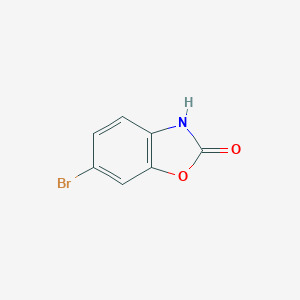
![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)
